
Fulvestrant 17-beta-D-Glucuronide
概要
説明
Fulvestrant 17-beta-D-Glucuronide is a metabolite of fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is formed through the glucuronidation process, where fulvestrant is conjugated with glucuronic acid at the 17-OH position . This modification enhances the solubility and excretion of the drug, playing a crucial role in its metabolism and elimination from the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 17-beta-D-Glucuronide involves the regioselective protection of fulvestrant as its 17-acetate or 3-benzoate, followed by glucuronidation using trichloroacetimidates . The reaction conditions typically include the use of tri-O-isobutyryl imidate derivatives and an inverse-addition technique to achieve satisfactory yields.
Industrial Production Methods: Industrial production of this compound is aligned with the synthesis methods used in laboratory settings but scaled up to meet commercial demands. This involves stringent quality control measures to ensure the purity and efficacy of the compound for pharmaceutical applications .
化学反応の分析
Types of Reactions: Fulvestrant 17-beta-D-Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the 17-OH position of fulvestrant, facilitated by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is catalyzed by enzymes such as UGT1A1, UGT1A3, UGT1A4, and UGT1A8 . The reaction conditions are typically mild, occurring at physiological pH and temperature.
Major Products: The primary product of this reaction is this compound, which is more water-soluble than its parent compound, facilitating its excretion from the body .
科学的研究の応用
Pharmacological Mechanisms
1. Estrogen Receptor Modulation
Fulvestrant functions by binding to estrogen receptors (ERs) and promoting their degradation. This action is crucial in treating breast cancers that are resistant to other therapies like selective estrogen receptor modulators (SERMs) such as tamoxifen. Fulvestrant-Gluc, as a glucuronidated metabolite, may influence the pharmacokinetics and pharmacodynamics of fulvestrant, potentially altering its efficacy and safety profile in clinical settings .
2. Glucuronidation Pathways
The metabolism of fulvestrant involves glucuronidation, primarily mediated by UDP-glucuronosyltransferase enzymes (UGTs), particularly UGT1A4. This process enhances the solubility and excretion of the drug. Studies have shown that Fulvestrant-Gluc can affect the expression of UGTs, thereby influencing the metabolism of other drugs metabolized by these enzymes .
Clinical Applications
1. Breast Cancer Treatment
Fulvestrant-Gluc is primarily studied in the context of breast cancer therapy. It has been shown to be effective in patients with hormone receptor-positive breast cancer who have progressed on aromatase inhibitors or tamoxifen. Clinical trials have demonstrated that combining fulvestrant with other agents like everolimus can improve outcomes in postmenopausal women with advanced disease .
2. Combination Therapies
Research indicates that fulvestrant can be effectively combined with other therapeutic agents to enhance treatment efficacy. For instance, studies have explored its use alongside palbociclib, a CDK4/6 inhibitor, to evaluate tumor control and safety profiles . The combination aims to overcome resistance mechanisms associated with monotherapies.
Case Studies and Research Findings
Several studies have documented the effects of Fulvestrant-Gluc in clinical practice:
作用機序
Fulvestrant 17-beta-D-Glucuronide exerts its effects by being a metabolite of fulvestrant, which competitively and reversibly binds to estrogen receptors in cancer cells. This binding downregulates and degrades the estrogen receptor, preventing estrogen from stimulating cancer cell growth . The glucuronidation process enhances the solubility and excretion of fulvestrant, aiding in its elimination from the body .
類似化合物との比較
Fulvestrant: The parent compound, used as a SERD in breast cancer treatment.
ZB716: A steroidal SERD with similar metabolic pathways, undergoing glucuronidation and sulfation.
Elacestrant: Another SERD in development, showing strong anti-estrogenic activity.
Uniqueness: Fulvestrant 17-beta-D-Glucuronide is unique due to its specific glucuronidation at the 17-OH position, which is not commonly observed in other SERDs. This specific modification enhances its solubility and excretion, making it a crucial metabolite in the pharmacokinetics of fulvestrant .
生物活性
Fulvestrant 17-beta-D-glucuronide is a significant metabolite of fulvestrant, an estrogen receptor antagonist widely used in the treatment of hormone receptor-positive breast cancer. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, and implications for therapeutic efficacy.
Overview of Fulvestrant
Fulvestrant, marketed as Faslodex, is a selective estrogen receptor downregulator (SERD) that effectively reduces estrogen receptor levels in breast cancer cells. Unlike traditional anti-estrogens, fulvestrant has no agonist activity, making it a unique therapeutic option for patients with advanced breast cancer. It works by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen-mediated tumor growth .
Metabolism and Formation of this compound
Fulvestrant undergoes extensive metabolism primarily in the liver. The glucuronidation process is catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), particularly UGT2B17, which plays a crucial role in the formation of this compound from fulvestrant. This metabolic pathway is essential for the elimination of the drug from the body and affects its pharmacological activity .
Metabolic Pathway
- Initial Metabolism : Fulvestrant is metabolized to several metabolites, including ketones and glucuronides at various positions on the steroid nucleus.
- Key Enzyme : UGT2B17 is identified as the primary enzyme responsible for converting fulvestrant to its glucuronide form .
- Excretion : Approximately 80-90% of fulvestrant is excreted via feces, with less than 1% found in urine .
Biological Activity of this compound
The biological activity of this compound is characterized by its potential effects on estrogen receptor modulation and its role in pharmacokinetics.
Pharmacokinetics
The pharmacokinetic profile of fulvestrant indicates that it is administered as a monthly intramuscular injection, which allows for sustained plasma levels. The formation of glucuronide metabolites influences the drug's half-life and overall efficacy .
Parameter | Value |
---|---|
Bioavailability | Low (due to extensive first-pass metabolism) |
Half-life | Approximately 40 days |
Major Excretion Route | Feces (80-90%) |
Minor Excretion Route | Urine (<1%) |
Clinical Implications and Case Studies
Research has demonstrated that variations in UGT2B17 gene polymorphisms can significantly affect the metabolism of fulvestrant. For instance, individuals with certain genetic variants may exhibit altered plasma levels of fulvestrant and its metabolites, impacting therapeutic outcomes .
Case Study: Genetic Variability Impacting Treatment Efficacy
A study involving postmenopausal women receiving fulvestrant therapy revealed that those with UGT2B17 deletions had markedly reduced levels of this compound. This reduction correlated with lower therapeutic efficacy and highlights the importance of genetic screening in optimizing treatment strategies for breast cancer patients .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHXEHXMWPSKO-HMGPPUQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[C@@H](CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55F5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573528 | |
Record name | Fulvestrant 17-beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261506-28-9 | |
Record name | β-D-Glucopyranosiduronic acid, (7α,17β)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-yl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261506-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fulvestrant 17-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulvestrant 17-beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FULVESTRANT 17-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J6E34HZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。